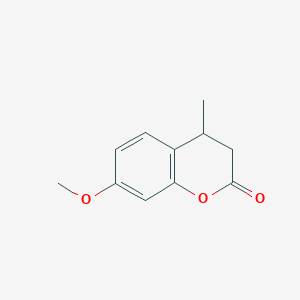

7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as Herniarin or 7-Methoxycoumarin, is a naturally occurring coumarin derivative. This compound is found in various plants and has been studied for its diverse biological activities. It is a member of the benzopyran family, which is known for its wide range of pharmacological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like acetyl chloride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, each with distinct biological activities .

Applications De Recherche Scientifique

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the production of fragrances and flavoring agents.

Mécanisme D'action

The biological effects of 7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one are primarily mediated through its interaction with various molecular targets. It can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Umbelliferone: Another coumarin derivative with similar biological activities.

Scopoletin: Known for its anti-inflammatory and antioxidant properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 7th position and methyl group at the 4th position contribute to its unique pharmacological profile .

Activité Biologique

7-Methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as 7-methoxycoumarin or Herniarin, is a compound belonging to the coumarin family. This article focuses on its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H10O3

- Molecular Weight : 178.19 g/mol

- CAS Number : 531-59-9

- Chemical Structure :

Chemical Structure

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals and reduce oxidative stress in various biological models. This activity is attributed to the presence of methoxy and methyl groups, which enhance electron donation capabilities.

Antimicrobial Effects

Several studies have reported the antimicrobial properties of this compound against a range of pathogens, including bacteria and fungi. For instance, in vitro assays showed that 7-methoxy-4-methylcoumarin effectively inhibited the growth of Staphylococcus aureus and Candida albicans, highlighting its potential as a natural antimicrobial agent .

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cell lines. In particular, it showed promising results against human melanoma (MDA-MB-435) and glioblastoma (SF-295) cells, with IC50 values indicating potent inhibitory effects . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. It has been shown to promote neuronal survival and reduce neuroinflammation in models of neurodegenerative diseases. The compound's ability to enhance nerve growth factor (NGF) synthesis suggests potential applications in treating conditions such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study published in Frontiers in Natural Products highlighted the antimicrobial efficacy of 7-methoxy-4-methylcoumarin against various fungal strains. The compound was tested using agar diffusion methods, demonstrating significant zones of inhibition compared to control groups .

- Cytotoxic Mechanisms : Research investigating the cytotoxic mechanisms revealed that treatment with 7-methoxy-4-methylcoumarin led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptotic pathways. Flow cytometry analyses confirmed increased annexin V positivity in treated cells, indicating early apoptosis .

- Neuroprotective Studies : In a study focused on neuroprotection, administration of 7-methoxy-4-methylcoumarin in animal models demonstrated a decrease in neuroinflammatory markers such as IL-6 and TNF-alpha, suggesting its role in mitigating neuroinflammation associated with neurodegenerative disorders .

Propriétés

IUPAC Name |

7-methoxy-4-methyl-3,4-dihydrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-5-11(12)14-10-6-8(13-2)3-4-9(7)10/h3-4,6-7H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPUHHTYHRVYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.